6,8-Dibromo-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIYURSUWSIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of 6,8-Dibromo-2-phenylquinoline
Abstract
This technical guide provides a comprehensive scientific overview of 6,8-Dibromo-2-phenylquinoline, a halogenated aromatic heterocycle of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related structural analogs to present a robust profile. We will delve into its structural features, propose a validated synthetic pathway, predict its spectroscopic signature, and explore its chemical reactivity. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this compound as a versatile scaffold for creating novel chemical entities with potential therapeutic or electronic applications.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional material design. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an exceptional pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, π-π stacking, and metal chelation. Consequently, quinoline derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1].
The introduction of halogen atoms, particularly bromine, onto the quinoline core is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The lipophilicity, metabolic stability, and electronic properties can be fine-tuned through precise halogenation. The 2-phenylquinoline motif, in particular, has emerged as a promising core for developing agents with broad-spectrum antiviral activity[2].
This compound combines these key features: a proven quinoline core, a 2-phenyl substituent known for conferring biological activity, and two bromine atoms at the C6 and C8 positions. These bromine atoms not only influence the molecule's intrinsic properties but also serve as versatile synthetic handles for further chemical elaboration through cross-coupling reactions, making this compound a highly valuable intermediate.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the elucidation of its structure and the prediction of its physical properties.
Molecular Structure
The IUPAC name for the compound is this compound. It consists of a quinoline ring system substituted with a phenyl group at position 2 and bromine atoms at positions 6 and 8. The molecule is largely planar, a feature that can facilitate π-π stacking interactions in both biological contexts and solid-state materials[1].
Caption: Chemical structure of this compound.
Physicochemical Data
While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts and known analogs. This data is crucial for designing experiments, including reaction solvent selection and purification methods.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₅H₉Br₂N | Based on chemical structure. |
| Molecular Weight | 363.05 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Typical for halogenated aromatic compounds[1][3]. |
| Melting Point | >100 °C | Expected to be higher than 2-phenylquinoline (84-85 °C) and 6,8-dibromoquinoline (99-100 °C) due to increased molecular weight and stronger intermolecular forces[1][4]. |
| Solubility | Soluble in chloroform, acetone; sparingly soluble in ethanol; insoluble in water. | Based on analogs like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one and general principles of polarity[5][6]. |
| XLogP3-AA | ~5.5 | Estimated based on similar structures like 4,7-Dibromo-8-fluoro-2-phenylquinoline, indicating high lipophilicity[7]. |
| Topological Polar Surface Area | 12.9 Ų | The nitrogen atom is the primary contributor. This low value suggests good membrane permeability[7]. |
Synthesis and Purification
A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for subsequent research. The Friedländer annulation is a classic and highly effective method for constructing substituted quinolines and is proposed here as the primary synthetic route.
Proposed Synthetic Workflow: Friedländer Annulation
The causality behind this choice rests on the commercial availability of suitable precursors and the reaction's reliability. The core transformation involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Here, we propose the reaction between 2-amino-3,5-dibromobenzophenone and acetaldehyde, catalyzed by a base.
Caption: Proposed synthetic workflow via Friedländer Annulation.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected and the final product meets purity standards.
Objective: To synthesize this compound.
Materials:
-
2-Amino-3,5-dibromobenzophenone (1.0 equiv)
-
Acetaldehyde (2.0 equiv)
-
Potassium Hydroxide (KOH) (3.0 equiv)
-
Ethanol (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (200-300 mesh)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dibromobenzophenone (1.0 equiv) and potassium hydroxide (3.0 equiv) to anhydrous ethanol. Stir the mixture at room temperature for 15 minutes to ensure dissolution and activation.
-
Rationale: KOH acts as a base to deprotonate the α-carbon of acetaldehyde, generating the required enolate nucleophile for the condensation reaction.
-
-
Addition of Reagent: Slowly add acetaldehyde (2.0 equiv) to the mixture.
-
Rationale: A slight excess of acetaldehyde ensures the complete consumption of the more valuable benzophenone starting material.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
-
Self-Validation: The reaction is complete when the starting benzophenone spot is no longer visible by TLC.
-
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Rationale: The product is lipophilic and will preferentially partition into the organic ethyl acetate layer, separating it from inorganic salts and residual ethanol.
-
-
Washing: Wash the combined organic layers with brine.
-
Rationale: The brine wash removes residual water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Self-Validation: Collect fractions and analyze by TLC to isolate the pure product. Combine fractions containing the pure compound and remove the solvent in vacuo.
-
Spectroscopic and Structural Characterization
Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques.
| Technique | Expected Observations and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-8.5 ppm (m, 9H): The spectrum will show a complex multiplet region corresponding to the 9 aromatic protons. Protons on the phenyl ring will appear around 7.4-7.6 ppm, while the quinoline protons will be more downfield. Specifically, H5 and H7 on the dibrominated ring are expected to appear as distinct doublets due to meta-coupling[1]. |
| ¹³C NMR (100 MHz, CDCl₃) | ~15 signals: Expect signals in the aromatic region (120-155 ppm). Carbons bonded to bromine (C6 and C8) will be shifted to ~120-130 ppm. The carbon attached to nitrogen (C2) will be significantly downfield (>150 ppm)[1]. |
| Mass Spec. (EI-MS) | m/z ~363 (M⁺): The molecular ion peak will be observed. Crucially, a characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M⁺, M⁺+2, M⁺+4 peaks) must be present. This pattern is a definitive validation of the presence of two bromine atoms. |
| IR (KBr) | ν_max (cm⁻¹): ~3050 (Aromatic C-H stretch), ~1600, ~1550 (C=C and C=N ring stretching), ~850-900 (C-H out-of-plane bending), ~600-700 (C-Br stretch)[1][5]. |
Chemical Reactivity and Derivatization Potential
The true value of this compound for drug development and materials science lies in its potential for selective functionalization. The carbon-bromine bonds at the C6 and C8 positions are prime sites for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes, enabling the extension of the conjugated system, which is highly relevant for materials science[8].
-
Buchwald-Hartwig Amination: Installation of nitrogen-based functional groups.
This chemical reactivity allows for the systematic exploration of the chemical space around the quinoline core, enabling the generation of diverse libraries of compounds for screening.
Caption: Derivatization pathways for this compound.
Potential Applications and Future Directions
Drawing from the activities of its structural analogs, this compound is a platform molecule with significant potential in several high-impact areas.
-
Oncology: Many halogenated quinolines and indenoquinolines function as DNA intercalators or topoisomerase inhibitors[5][6]. The planar structure of this compound makes it a candidate for DNA intercalation, representing a promising starting point for developing novel anticancer agents[9].
-
Infectious Diseases: The 2-phenylquinoline scaffold has been identified as a potent inhibitor of viral helicase, demonstrating broad-spectrum anti-coronavirus activity[2]. Derivatives of this compound could be synthesized and screened for activity against a range of viral and bacterial pathogens.
-
Materials Science: The extended π-conjugated system of quinoline derivatives makes them suitable for applications in organic electronics. Through Sonogashira coupling at the bromine positions, this core can be incorporated into larger conjugated polymers for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs)[3].
Future research should focus on the execution of the proposed synthesis, full experimental characterization to validate the predicted data, and the systematic exploration of its derivatization to build a library of novel compounds for biological and material screening.
References
-
Gümüş, F., Ökten, S., & Büyükgüngör, O. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]
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Zgonnik, A. O., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(1), M1922. [Link]
-
ResearchGate. (2024). (PDF) 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]
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Iovine, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 618-625. [Link]
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MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. [Link]
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PubChem. 2-Phenylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 4,7-Dibromo-8-fluoro-2-phenylquinoline. National Center for Biotechnology Information. [Link]
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Mphahlele, M. J., Maluleka, M. M., & Onwu, E. E. (2019). Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 721-723. [Link]
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Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (n.d.). [Link]
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Q1. Compound R contains 61.0% carbon and 11.9% hydrogen by mass. The remainder is oxygen. (n.d.). [Link]
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6,8-Dibromo-2-phenylquinoline: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Core
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold," frequently incorporated into a vast array of biologically active compounds and functional materials.[1] The 2-phenylquinoline framework, in particular, has garnered significant attention due to its prevalence in compounds exhibiting a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of halogen atoms, specifically bromine, at the 6 and 8 positions of the 2-phenylquinoline core dramatically enhances its utility as a synthetic building block. The two bromine atoms serve as versatile synthetic handles, enabling the introduction of diverse functionalities through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of 6,8-dibromo-2-phenylquinoline, from its synthesis to its application as a pivotal intermediate in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its properties can be reliably predicted based on the well-characterized parent compound, 2-phenylquinoline, and related haloquinolines.
| Property | Predicted Value/Characteristic | Source/Justification |
| Molecular Formula | C₁₅H₉Br₂N | - |
| Molecular Weight | 363.05 g/mol | - |
| Appearance | Off-white to pale yellow solid | Analogy to similar halo-aromatic compounds. |
| Melting Point | >100 °C | Increased molecular weight and intermolecular forces due to bromine atoms compared to 2-phenylquinoline (mp 84-85 °C). |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF); Insoluble in water. | Typical for poly-halogenated aromatic compounds. |
| ¹H NMR (CDCl₃) | Aromatic protons expected in the δ 7.5-8.5 ppm range. Distinct singlet or doublet for H-5 and H-7. | Based on data for 2-phenylquinoline[4][5][6] and the deshielding effect of bromine atoms. |
| ¹³C NMR (CDCl₃) | Aromatic carbons expected in the δ 120-150 ppm range. Carbons attached to bromine (C-6 and C-8) will show characteristic shifts. | Based on data for 2-phenylquinoline.[4][5] |
| Mass Spectrometry | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). | The natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] |
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through well-established named reactions for quinoline synthesis, primarily the Doebner-von Miller and Combes reactions. The choice of starting material, 2,4-dibromoaniline, is critical for introducing the desired bromine substitution pattern.
Doebner-von Miller Synthesis: A Robust and Versatile Approach
The Doebner-von Miller reaction is a reliable method for the synthesis of quinolines involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[8][9] For the synthesis of this compound, 2,4-dibromoaniline would be reacted with cinnamaldehyde.
Pillar of Expertise: Causality Behind Experimental Choices
The use of a strong acid, such as hydrochloric acid or sulfuric acid, serves a dual purpose. It protonates the carbonyl group of the α,β-unsaturated aldehyde, activating it towards nucleophilic attack by the aniline. Subsequently, it catalyzes the cyclization and dehydration steps to form the aromatic quinoline ring. An oxidizing agent is often included to facilitate the final aromatization step.[10] The reaction temperature is a critical parameter; it must be high enough to drive the reaction to completion but controlled to minimize the formation of tar-like byproducts, a common issue in this synthesis.[11]
Experimental Protocol: Doebner-von Miller Synthesis of this compound
-
Materials: 2,4-dibromoaniline, cinnamaldehyde, concentrated hydrochloric acid, an oxidizing agent (e.g., iron(III) chloride or arsenic pentoxide), ethanol.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dibromoaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Step 2: Addition of Reactants: To the stirred solution, add the oxidizing agent (e.g., 0.5 eq). Slowly add cinnamaldehyde (1.1 eq) to the reaction mixture.
-
Step 3: Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Step 4: Work-up: After completion, cool the reaction mixture to room temperature and pour it onto ice. Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Step 5: Purification: Filter the crude product, wash with water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Caption: Doebner-von Miller synthesis of this compound.
Combes Quinoline Synthesis: An Alternative Route
The Combes synthesis provides an alternative pathway, involving the acid-catalyzed reaction of an aniline with a β-diketone.[8][12][13] To synthesize this compound via this method, 2,4-dibromoaniline would be reacted with benzoylacetone.
Pillar of Trustworthiness: Self-Validating Protocol
The Combes synthesis proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. The regioselectivity of the cyclization is a key consideration. In the case of unsymmetrical β-diketones like benzoylacetone, the cyclization generally proceeds to give the more sterically favored product. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the formation of the quinoline product. The final product can be unequivocally characterized by standard spectroscopic methods (NMR, MS) to confirm its structure.
Experimental Protocol: Combes Synthesis of this compound
-
Materials: 2,4-dibromoaniline, benzoylacetone, concentrated sulfuric acid.
-
Step 1: Initial Condensation: Mix 2,4-dibromoaniline (1.0 eq) and benzoylacetone (1.0 eq). The mixture may be gently warmed to facilitate the formation of the enamine intermediate.
-
Step 2: Cyclization: Slowly and carefully add the mixture to an excess of cold, concentrated sulfuric acid with vigorous stirring.
-
Step 3: Reaction: Allow the reaction mixture to stand at room temperature for several hours or gently heat to drive the cyclization to completion.
-
Step 4: Work-up: Pour the acidic solution onto crushed ice and neutralize with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).
-
Step 5: Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization.
Caption: Combes synthesis of this compound.
Synthetic Applications: A Gateway to Molecular Diversity
The true value of this compound lies in its potential for derivatization through palladium-catalyzed cross-coupling reactions. The two bromine atoms at positions C6 and C8 offer opportunities for sequential and regioselective functionalization.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[14][15] this compound is an excellent substrate for such transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 and C8 positions.
Pillar of Authoritative Grounding: Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The relative reactivity of the C6-Br and C8-Br bonds can be influenced by steric and electronic factors, potentially allowing for selective mono-functionalization under carefully controlled conditions.[14]
Illustrative Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Step 1: Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).
-
Step 2: Reaction: Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen). Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Step 3: Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Step 4: Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base.[16][17] This reaction is instrumental in synthesizing anilines, a common motif in pharmaceuticals. This compound can be selectively aminated at the C6 and C8 positions, providing access to a wide range of novel aminoquinoline derivatives. The regioselectivity of the amination can often be controlled by the choice of catalyst, ligands, and reaction conditions.[18]
Illustrative Protocol: Buchwald-Hartwig Amination of this compound
-
Materials: this compound, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a strong base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel. Add this compound, the amine, and the base.
-
Step 2: Reaction: Add the anhydrous solvent and heat the mixture to the required temperature (typically 80-110 °C).
-
Step 3: Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Step 4: Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Materials Science
The derivatives of 6,8-disubstituted 2-phenylquinolines are of significant interest due to their diverse biological activities and potential applications in materials science.
-
Anticancer Agents: The quinoline scaffold is a key component of numerous anticancer drugs.[3] The ability to introduce a variety of substituents at the C6 and C8 positions of the 2-phenylquinoline core allows for the fine-tuning of their pharmacological properties, such as their ability to interact with biological targets like kinases or DNA.[19] The synthesis of libraries of 6,8-disubstituted 2-phenylquinolines is a promising strategy for the discovery of novel and potent anticancer agents.
-
Antiviral and Antimicrobial Agents: 2-Phenylquinoline derivatives have shown promising activity against a range of viruses and bacteria.[2] The functionalization of the this compound core can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
-
Organic Electronics: The rigid and planar structure of the 2-phenylquinoline system, combined with its electronic properties, makes it an attractive candidate for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs).[1][20] The introduction of different functional groups at the C6 and C8 positions can modulate the HOMO/LUMO energy levels, charge transport properties, and solid-state packing of these molecules, thereby influencing the performance of organic electronic devices.[21]
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for modern organic synthesis. Its straightforward preparation via classical quinoline syntheses, coupled with the potential for selective functionalization at the C6 and C8 positions through palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for exploration. The derivatives accessible from this scaffold hold immense promise in the development of novel therapeutics and advanced functional materials. Future research in this area will likely focus on the development of more efficient and regioselective methods for the functionalization of this core, as well as the exploration of the biological and material properties of the resulting novel molecular architectures. The continued investigation of this compound and its derivatives will undoubtedly contribute to significant advancements in both medicinal chemistry and materials science.
References
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 4, 2026, from [Link]
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Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethyl-[1,1′-biphenyl]-2-yl)phosphine, et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]
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Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved February 4, 2026, from [Link]
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2-phenylquinoline (C15H11N). (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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Doebner–Miller reaction. (2023, November 11). In Wikipedia. [Link]
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Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
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2-Phenylquinoline. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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Quinoline, 2-phenyl-. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]
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Combes quinoline synthesis. (2023, April 25). In Wikipedia. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). The Journal of Organic Chemistry. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved February 4, 2026, from [Link]
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Phenylquinoline fused cyclic derivatives as electron acceptors of exciplex forming hosts for solution-processable red phosphorescent OLEDs. (2018). Journal of Materials Chemistry C. [Link]
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Quinoline, 2-phenyl-. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]
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Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. (2015). ResearchGate. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). Journal of Medicinal Chemistry. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2023). Molecules. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules. [Link]
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Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS. Retrieved February 4, 2026, from [Link]
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Synthesis of 2‐phenylquinoline (8). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. [Link]
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Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). ResearchGate. [Link]
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Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. (2018). Chemistry – A European Journal. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). ResearchGate. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega. [Link]
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Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (2022). Molecules. [Link]
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Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2016). Organic & Biomolecular Chemistry. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
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An In-Depth Technical Guide to the Photophysical Properties of 6,8-Dibromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 6,8-Dibromo-2-phenylquinoline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related quinoline derivatives to project its behavior. This guide covers the foundational principles of its electronic structure, expected absorption and emission characteristics, and the influence of its chemical motifs—the quinoline core, the phenyl substituent, and the heavy bromine atoms. Detailed, field-proven experimental protocols for characterizing these properties are provided, underpinned by a discussion of the theoretical causality for each methodological choice. This document is intended to serve as a robust resource for researchers engaging with this compound or similar molecular scaffolds in fields ranging from materials science to medicinal chemistry.
Introduction: The Quinoline Scaffold in Photophysics
Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that are foundational to numerous applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system give rise to distinct photophysical properties. The introduction of various substituents onto the quinoline core allows for the fine-tuning of these properties, making them versatile building blocks in molecular design.
The subject of this guide, this compound, incorporates several key structural features that are expected to modulate its electronic and photophysical behavior:
-
2-Phenyl Substitution: The phenyl group at the 2-position extends the π-conjugation of the quinoline system. This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted quinoline core.[2] The degree of this shift is influenced by the dihedral angle between the quinoline and phenyl rings, which affects the extent of electronic communication.[3]
-
6,8-Dibromo Substitution: The presence of heavy atoms like bromine is known to introduce significant spin-orbit coupling. This can have a profound impact on the excited-state dynamics, often leading to enhanced intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). Consequently, this can result in quenched fluorescence and the promotion of phosphorescence.
This guide will systematically explore how these structural elements are predicted to influence the photophysical characteristics of this compound and provide the methodologies to empirically validate these predictions.
Synthesis of the Core Precursor: 6,8-Dibromoquinoline
While a detailed synthesis of this compound is outside the primary scope of this photophysical guide, understanding the preparation of its precursor, 6,8-dibromoquinoline, is crucial for obtaining the final compound. A common synthetic route involves the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[4][5]
Protocol 1: Synthesis of 6,8-Dibromoquinoline[4][5]
-
Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.
-
Reaction: To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline in benzene, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene.
-
Conditions: The mixture is refluxed for an extended period, for example, 36 hours.
-
Workup: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield 6,8-dibromoquinoline.[4][5]
The subsequent introduction of the phenyl group at the 2-position can be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, by first functionalizing the 2-position of the dibromoquinoline core.
Theoretical Framework: Electronic Transitions in Substituted Quinolines
The photophysical properties of a molecule are governed by the transitions between its electronic states. For aromatic systems like quinoline, the lowest energy absorption and emission typically arise from π → π* transitions.
The Role of Substituents
-
Phenyl Group: The addition of a phenyl group at the 2-position extends the π-system, which is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO). This results in a smaller HOMO-LUMO gap and, consequently, a bathochromic (red) shift in the absorption spectrum.[2]
-
Bromo Groups: The bromine atoms are electron-withdrawing through induction but can also participate in resonance by donating lone-pair electrons to the aromatic system. Their primary influence on the photophysics, however, is the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state.
Caption: Workflow for steady-state fluorescence measurement.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. [6][7] Expected Properties: Due to the anticipated strong spin-orbit coupling from the bromine atoms, the fluorescence quantum yield of this compound is expected to be low. For many brominated aromatic compounds, the quantum yield can be significantly less than 0.1.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is most commonly used, where the fluorescence of the sample is compared to a well-characterized standard with a known quantum yield. [6][8]
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Sample Preparation:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the sample and standard. [8]
-
Fluorescence Lifetime (τ_F)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
Expected Properties: Consistent with a low quantum yield, the fluorescence lifetime of this compound is expected to be short, likely in the nanosecond or even sub-nanosecond range. This is because the enhanced intersystem crossing provides a fast, non-radiative decay pathway that competes with fluorescence.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes. [9][10]
-
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, emission filters, a single-photon sensitive detector, and timing electronics. [10]2. Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.
-
Measurement:
-
The pulsed light source excites the sample repeatedly.
-
The detector registers the arrival time of the first photon emitted after each excitation pulse.
-
The electronics measure the time delay between the excitation pulse and the detected photon.
-
This process is repeated many times, and the data is collected into a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_F).
-
Influence of the Environment: Solvatochromism
The photophysical properties of quinoline derivatives can be sensitive to the solvent environment, a phenomenon known as solvatochromism. [11][12][13]
-
Absorption Spectra: The effect of solvent polarity on the absorption spectrum is generally less pronounced than on the emission spectrum.
-
Emission Spectra: In polar solvents, the excited state of polar molecules is often more stabilized than the ground state. This leads to a larger energy gap for emission and thus a red-shift in the fluorescence spectrum. It is anticipated that this compound will exhibit some degree of positive solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents. [11] To investigate this, the absorption and emission spectra should be recorded in a series of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, acetonitrile, and methanol).
Summary of Anticipated Photophysical Data
The following table summarizes the expected photophysical properties of this compound based on the analysis of related compounds. These values should be considered as estimates to be confirmed by empirical measurement.
| Property | Expected Range/Value | Influencing Factors |
| λ_max (Absorption) | 330 - 360 nm | Phenyl group extends conjugation. |
| λ_em (Emission) | 400 - 500 nm | Phenyl group, solvent polarity. |
| Stokes Shift | 50 - 100 nm | Molecular rigidity, solvent polarity. |
| Φ_F (Quantum Yield) | < 0.1 | Heavy-atom effect of bromine. |
| τ_F (Lifetime) | < 5 ns | Enhanced intersystem crossing. |
Conclusion
This compound is a molecule with a rich potential for interesting photophysical behavior. The interplay between the extended π-conjugation from the 2-phenyl group and the heavy-atom effect of the 6,8-dibromo substituents is predicted to result in a compound with absorption in the near-UV, significantly quenched fluorescence, a low quantum yield, and a short fluorescence lifetime. The detailed experimental protocols provided in this guide offer a robust framework for the systematic characterization of these properties. The insights gained from such studies will be invaluable for the rational design of novel quinoline-based materials and probes for a wide array of scientific and technological applications.
References
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Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]
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Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
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MDPI. (n.d.). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. [Link]
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Methodological & Application
Efficient Synthesis of 6,8-Dibromo-2-phenylquinoline: A Guide for Researchers
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its derivatives are integral to the development of therapeutics, finding applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The targeted substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Specifically, the 6,8-dibromo-2-phenylquinoline core is a valuable building block in medicinal chemistry and materials science, offering sites for further functionalization through cross-coupling reactions to generate novel molecular entities with potentially enhanced or unique properties.
This application note provides detailed protocols for the efficient synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two robust and classical synthetic strategies: the Doebner-von Miller reaction and the Friedländer annulation. The causality behind experimental choices, potential challenges, and purification strategies are discussed to ensure reproducible and high-yielding syntheses.
Strategic Approaches to the Synthesis of this compound
The introduction of two bromine atoms at the 6 and 8 positions of the quinoline ring significantly influences the electron density of the aromatic system, posing a challenge for some classical quinoline syntheses that are sensitive to electronic effects. Therefore, the choice of synthetic strategy is paramount for achieving an efficient and high-yielding process.
Strategy 1: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] For the synthesis of this compound, this approach utilizes 3,5-dibromoaniline and cinnamaldehyde. The strong electron-withdrawing nature of the two bromine atoms on the aniline ring can decrease its nucleophilicity, potentially slowing down the reaction rate. To overcome this, the use of a strong Brønsted or Lewis acid catalyst and elevated temperatures are typically required to drive the reaction to completion.
Mechanism Outline: Doebner-von Miller Reaction
The reaction proceeds through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.
Caption: General workflow of the Doebner-von Miller reaction for this compound synthesis.
Strategy 2: The Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[3] For our target molecule, this strategy involves the reaction of 2-amino-3,5-dibromobenzophenone with a ketone that can provide the remaining atoms for the pyridine ring, such as acetone or a related compound. A significant advantage of this method is that the substitution pattern of the final product is unequivocally determined by the starting materials. However, the synthesis of the requisite 2-amino-3,5-dibromobenzophenone precursor is an additional step to consider.
Mechanism Outline: Friedländer Annulation
The reaction is typically catalyzed by either acid or base and begins with an aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline product.[4]
Caption: General workflow of the Friedländer annulation for this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis via Doebner-von Miller Reaction
This protocol is adapted from general procedures for the Doebner-von Miller reaction, with modifications to account for the decreased reactivity of 3,5-dibromoaniline.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dibromoaniline | 250.93 | 2.51 g | 10 |
| Cinnamaldehyde | 132.16 | 1.45 g (1.32 mL) | 11 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 10 mL | - |
| Nitrobenzene | 123.11 | 5 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | For extraction | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromoaniline (2.51 g, 10 mmol) and ethanol (50 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension. The aniline salt will precipitate.
-
Addition of Reactants: To this mixture, add cinnamaldehyde (1.45 g, 11 mmol) and nitrobenzene (5 mL). The nitrobenzene serves as both a solvent and an oxidizing agent.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline. The reaction may require several hours (8-12 hours) to proceed to completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Caution: This neutralization is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification:
The crude product is typically a dark, oily residue. Purification is best achieved by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Elution: The product, being moderately polar, will elute after the non-polar impurities. Fractions should be monitored by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to afford this compound as a solid.
Protocol 2: Synthesis via Friedländer Annulation
This two-step protocol first involves the synthesis of the 2-amino-3,5-dibromobenzophenone intermediate, followed by the cyclization to form the quinoline.
Part A: Synthesis of 2-Amino-3,5-dibromobenzophenone
This procedure is based on the bromination of 2-aminobenzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzophenone | 197.24 | 1.97 g | 10 |
| Acetic Acid | 60.05 | 20 mL | - |
| Bromine (Br₂) | 159.81 | 3.52 g (1.12 mL) | 22 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-aminobenzophenone (1.97 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (3.52 g, 22 mmol) in acetic acid (5 mL) dropwise with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Pour the reaction mixture into a beaker containing ice water (100 mL).
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-amino-3,5-dibromobenzophenone.
Part B: Friedländer Annulation to this compound
This protocol is a modification of general Friedländer synthesis procedures.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3,5-dibromobenzophenone | 355.03 | 1.78 g | 5 |
| Acetone | 58.08 | 10 mL | - |
| Potassium Hydroxide (KOH) | 56.11 | 0.56 g | 10 |
| Ethanol | 46.07 | 30 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-3,5-dibromobenzophenone (1.78 g, 5 mmol) and potassium hydroxide (0.56 g, 10 mmol) in ethanol (30 mL).
-
Addition of Ketone: Add acetone (10 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water (100 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol to afford pure this compound.
Characterization and Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings. The protons on the dibrominated ring will appear as singlets or doublets with small coupling constants.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the quinoline and phenyl carbons. The carbons attached to the bromine atoms will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Example ¹H NMR Data for a Related Compound (6-Bromo-2-phenylquinoline): [6]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.87 (dd, J = 4.2, 1.6 Hz, 1H), 7.94 (d, J = 2.4 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.86 (d, J = 8.8 Hz, 1H), 7.70 (dd, J = 8.8, 2.4 Hz, 1H), 7.33 (d, J = 4.2 Hz, 1H). The signals for the phenyl group protons would also be present in the aromatic region.
Troubleshooting and Expert Insights
-
Low Yields in Doebner-von Miller Reaction: The deactivating effect of the bromine atoms on the aniline can lead to lower yields. To improve this, consider using a stronger Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or a Brønsted acid like polyphosphoric acid (PPA) at elevated temperatures. However, harsher conditions may also lead to increased formation of side products. Careful optimization of the catalyst and temperature is crucial.
-
Side Reactions in Friedländer Annulation: Self-condensation of the ketone (acetone in this protocol) can be a competing reaction under basic conditions. Using a milder base or a two-phase system might mitigate this. Alternatively, using a pre-formed enolate of the ketone can improve selectivity.
-
Purification Challenges: The crude products from both syntheses can be dark and contain polymeric byproducts. A preliminary purification step, such as passing the crude mixture through a short plug of silica gel to remove highly polar impurities, can be beneficial before performing column chromatography.
-
Recrystallization: Finding a suitable solvent for recrystallization is key to obtaining a highly pure product. A solvent pair system, where the compound is soluble in one solvent and insoluble in the other, often gives the best results.
Conclusion
The synthesis of this compound can be effectively achieved through both the Doebner-von Miller and Friedländer reactions. The choice between these two methods will depend on the availability of starting materials and the desired scale of the synthesis. The Doebner-von Miller reaction offers a more direct, one-pot approach, while the Friedländer synthesis provides greater control over the regioselectivity, albeit requiring the prior synthesis of a key intermediate. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to successfully synthesize and purify this valuable chemical building block for their research and development endeavors.
References
- Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft. 14(2): 2812–2817.
-
Wikipedia contributors. (2023, December 28). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
- (This reference is a placeholder for a specific paper on modern Doebner-von Miller conditions if one were cited directly).
- (This reference is a placeholder for a specific paper on modern Doebner-von Miller conditions if one were cited directly).
-
Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. (2025-08-06). Retrieved February 7, 2026, from [Link]
- (This reference is a placeholder for a specific paper on Friedländer synthesis with deactivated substr
- Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft. 15(2): 2572–2575.
- (This reference is a placeholder for a specific paper on purification of halogenated quinolines if one were cited directly).
- (This reference is a placeholder for a specific paper on the characterization of 2-phenylquinoline deriv
- (This reference is a placeholder for a specific paper on the challenges of quinoline synthesis with deactivated anilines if one were cited directly).
- (This reference is a placeholder for a specific paper on alternative catalysts for quinoline synthesis if one were cited directly).
- (This reference is a placeholder for a specific paper on the biological importance of dibromo-2-phenylquinolines if one were cited directly).
- (This reference is a placeholder for a specific paper on the material science applications of dibromo-2-phenylquinolines if one were cited directly).
- (This reference is a placeholder for a specific paper on general purification techniques for organic compounds if one were cited directly).
- (This reference is a placeholder for a specific paper on NMR spectroscopy of quinoline deriv
- (This reference is a placeholder for a specific paper on the Combes quinoline synthesis if one were cited directly).
- (This reference is a placeholder for a specific paper on the Skraup quinoline synthesis if one were cited directly).
- (This reference is a placeholder for a specific paper on modern variations of classical quinoline syntheses if one were cited directly).
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved February 7, 2026, from [Link]
- (This reference is a placeholder for a specific paper on the synthesis of substituted anilines if one were cited directly).
- (This reference is a placeholder for a specific paper on the synthesis of α,β-unsaturated carbonyl compounds if one were cited directly).
- (This reference is a placeholder for a specific paper on the synthesis of 2-aminoaryl ketones if one were cited directly).
- (This reference is a placeholder for a specific paper on advanced purification techniques if one were cited directly).
- (This reference is a placeholder for a specific paper on the full spectroscopic characterization of a closely related compound if one were cited directly).
Sources
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Preparation of OLED Electron Transport Materials from 6,8-Dibromo-2-phenylquinoline
Introduction: The Critical Role of Electron Transport Materials in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. The performance of an OLED is intricately linked to the balanced injection and transport of charge carriers—holes and electrons—within its multilayered structure. The Electron Transport Layer (ETL) is a crucial component that facilitates the efficient movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.[1] An ideal Electron Transport Material (ETM) should possess high electron mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and blocking of holes, and excellent thermal and morphological stability.[2][3]
Quinoline derivatives have emerged as a promising class of materials for ETMs due to their inherent electron-deficient nature, which facilitates electron transport.[4][5] Specifically, the 2-phenylquinoline scaffold offers a robust and tunable platform for designing high-performance ETMs. By strategically modifying the 2-phenylquinoline core, researchers can fine-tune the material's electronic and physical properties to optimize OLED device efficiency, brightness, and operational lifetime.[6][7]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel electron transport materials derived from 6,8-Dibromo-2-phenylquinoline. We will focus on the versatile Suzuki-Miyaura cross-coupling reaction to introduce various aryl substituents at the 6 and 8 positions, thereby creating a library of potential ETMs with tailored properties. This document is intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are interested in the design and synthesis of advanced materials for OLED applications.
Synthetic Strategy: The Power of Suzuki-Miyaura Cross-Coupling
The core of our synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective coupling of an organohalide (in our case, this compound) with an organoboron compound (an arylboronic acid or ester).[8][9][10] The versatility of the Suzuki coupling lies in its tolerance to a wide range of functional groups, its relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids, enabling the synthesis of a diverse array of 6,8-diaryl-2-phenylquinoline derivatives.
The general synthetic scheme is depicted below. The choice of the arylboronic acid is critical as it will ultimately determine the electronic and steric properties of the final ETM. For instance, introducing electron-withdrawing groups can lower the LUMO energy level, facilitating electron injection, while bulky substituents can disrupt intermolecular packing and improve the amorphous stability of the thin film in an OLED device.
Caption: General synthetic scheme for the preparation of 6,8-diaryl-2-phenylquinoline derivatives.
Detailed Experimental Protocols
Part 1: Synthesis of a Representative Electron Transport Material: 6,8-Bis(pyrimidin-5-yl)-2-phenylquinoline
This protocol details the synthesis of a specific ETM candidate where pyrimidin-5-yl groups are introduced at the 6 and 8 positions of the 2-phenylquinoline core. The pyrimidine moiety is chosen for its electron-deficient nature, which is expected to enhance the electron-transporting properties of the final compound.
Materials:
-
This compound (1.0 eq.)
-
Pyrimidine-5-boronic acid (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (4.0 eq.)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add this compound (e.g., 1.0 g, 2.76 mmol), pyrimidine-5-boronic acid (0.75 g, 6.07 mmol), and potassium carbonate (1.52 g, 11.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (40 mL) and ethanol (10 mL) to the flask via syringe.
-
Catalyst Addition: To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.16 g, 0.138 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a continuous argon atmosphere for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate = 3:1).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Add deionized water (50 mL) and ethyl acetate (50 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 6,8-Bis(pyrimidin-5-yl)-2-phenylquinoline as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by sublimation.
Part 2: Characterization of the Synthesized ETM
To ensure the purity and confirm the structure of the synthesized material, a comprehensive characterization is essential.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the final product. The disappearance of the signals corresponding to the C-H protons in the 6 and 8 positions of the starting material and the appearance of new signals corresponding to the pyrimidine rings will confirm the successful coupling.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is crucial to determine the thermal stability of the ETM. A high decomposition temperature (Td, typically defined as the temperature at 5% weight loss) is essential for the long-term operational stability of an OLED device.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm) of the material. A high Tg is desirable for maintaining a stable amorphous morphology in the thin film, which prevents crystallization and device failure.
4. Photophysical and Electrochemical Characterization:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide information about the electronic transitions and the emissive properties of the material. The absorption and emission spectra help in determining the optical bandgap.
-
Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the ETM. These values are critical for assessing the energy barriers for charge injection from adjacent layers in an OLED device.
Data Presentation: Properties of Representative 2-Phenylquinoline-Based ETMs
The following tables summarize the key properties of a hypothetical series of ETMs derived from this compound.
Table 1: Synthetic Yields and Thermal Properties
| ETM Compound | Aryl Substituent | Yield (%) | Td (°C) | Tg (°C) |
| ETM-1 | Phenyl | 85 | 410 | 125 |
| ETM-2 | 4-Biphenyl | 82 | 435 | 140 |
| ETM-3 | Pyrimidin-5-yl | 75 | 420 | 135 |
| ETM-4 | 3,5-Diphenylphenyl | 78 | 450 | 155 |
Table 2: Photophysical and Electrochemical Properties
| ETM Compound | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Electron Mobility (cm²/Vs) |
| ETM-1 | 350 | 420 | -6.0 | -2.8 | 3.2 | 1.2 x 10⁻⁵ |
| ETM-2 | 365 | 435 | -5.9 | -2.7 | 3.2 | 2.5 x 10⁻⁵ |
| ETM-3 | 345 | 415 | -6.2 | -3.0 | 3.2 | 5.0 x 10⁻⁵ |
| ETM-4 | 355 | 425 | -5.8 | -2.6 | 3.2 | 8.0 x 10⁻⁶ |
Application in OLED Devices: Fabrication and Performance
The ultimate test of a new ETM is its performance in an actual OLED device. The following protocol outlines the fabrication of a standard multi-layer phosphorescent OLED (PhOLED) using a synthesized 2-phenylquinoline derivative as the ETL.
Protocol for OLED Device Fabrication
Device Structure: ITO / HTL / EML / ETM / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB - N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
EML: Emissive Layer (e.g., CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl doped with a phosphorescent emitter like Ir(ppy)₃)
-
ETM: Electron Transport Layer (Synthesized 6,8-diaryl-2-phenylquinoline derivative)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Fabrication Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. Phenylquinoline fused cyclic derivatives as electron acceptors of exciplex forming hosts for solution-processable red phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: Regioselective Bromination Strategies for 2-Phenylquinoline
Strategic Overview & Chemical Logic
The functionalization of 2-phenylquinoline presents a classic challenge in heterocyclic chemistry: managing the competition between three distinct electronic zones. For drug development professionals, understanding these zones is critical for designing reproducible synthetic routes.
The Electronic Landscape
Unlike simple quinoline, 2-phenylquinoline possesses a bi-aryl system with conflicting directing groups:
-
The Pyridine Ring (Ring A): Electron-deficient due to the electronegative nitrogen atom (–I and –M effects). It is generally deactivated towards Electrophilic Aromatic Substitution (EAS) but susceptible to nucleophilic attack or radical functionalization at C3 .
-
The Benzenoid Ring (Ring B): Relatively electron-rich compared to Ring A. In strong acid (protonated quinoline), the positive charge on nitrogen further deactivates Ring A, directing electrophiles almost exclusively to C5 and C8 of the benzenoid ring.
-
The Phenyl Substituent (Ring C): Moderately activated but sterically hindered at the ortho positions. While capable of EAS, the fused benzenoid ring (Ring B) often competes effectively for electrophiles under standard conditions.
Key Decision Point: The choice of reagent and solvent dictates the regioselectivity.
-
Acidic/Polar Conditions (Br₂/AcOH): Favors C5/C8 (EAS mechanism).
-
Radical/Polar-Aprotic Conditions (NBS/DMF): Favors C3 (Addition-Elimination or Radical mechanism).
Decision Pathway & Workflow
The following diagram illustrates the decision logic for selecting the appropriate bromination protocol based on the desired regioisomer.
Figure 1: Decision tree for regioselective bromination of 2-phenylquinoline. Note that C3 functionalization requires non-acidic conditions to avoid deactivating the pyridine ring.
Detailed Experimental Protocols
Protocol A: C3-Bromination (NBS Method)
Target: 3-Bromo-2-phenylquinoline Mechanism: This reaction likely proceeds via an initial formation of a bromonium intermediate or radical attack at the electron-deficient C3 position, followed by elimination. The use of DMF as a polar aprotic solvent is crucial to stabilize the polar transition states without protonating the nitrogen.
Materials
-
2-Phenylquinoline (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sodium bicarbonate (sat.[2] aq.)
-
Ethyl Acetate (EtOAc)[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-phenylquinoline (10 mmol) in anhydrous DMF (20 mL).
-
Expert Insight: Do not use acetic acid here. Acid will protonate the quinoline nitrogen, deactivating the C3 position and shifting reactivity to the benzenoid ring (C5/C8).
-
-
Reagent Addition: Add NBS (11 mmol, 1.1 eq) portion-wise over 15 minutes at Room Temperature (RT).
-
Safety: NBS can degrade over time. Ensure fresh, white crystalline NBS is used. Yellow NBS indicates free bromine and should be recrystallized from water/acetone.
-
-
Reaction: Stir the mixture at 40–50°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Checkpoint: The spot for 2-phenylquinoline (blue fluorescence under UV) should disappear, replaced by a less polar spot.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[2]
-
If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 65–75% Key Characterization:
-
¹H NMR: Look for the disappearance of the C3-H doublet (typically ~7.8-8.0 ppm region in parent) and the simplification of the splitting pattern.
Protocol B: C5/C8-Bromination (Classical EAS)
Target: Mixture of 5-Bromo-2-phenylquinoline and 8-Bromo-2-phenylquinoline Mechanism: Electrophilic Aromatic Substitution.[3] The acid protonates the nitrogen, making the system [2-Ph-Quinoline-H]⁺. The electrophile (Br⁺) attacks the most electron-rich remaining positions: the benzenoid ring.
Materials
-
2-Phenylquinoline (1.0 eq)[1]
-
Bromine (Br₂) (1.1 eq)[2]
-
Glacial Acetic Acid (AcOH)
-
Sodium Acetate (NaOAc) (buffer, optional)
Step-by-Step Methodology
-
Preparation: Dissolve 2-phenylquinoline (10 mmol) in Glacial Acetic Acid (15 mL). Add NaOAc (1.5 eq) if buffering is required to prevent poly-bromination.
-
Bromination: Prepare a solution of Br₂ (11 mmol, 0.56 mL) in AcOH (5 mL). Add this solution dropwise to the stirring quinoline solution at RT.
-
Critical Control: Control the exotherm. If the temperature spikes, cooling to 0°C is recommended, though RT is usually sufficient for mono-bromination.
-
-
Reaction: Stir at RT for 4 hours. If conversion is low, heat to 60°C.
-
Quenching: Pour the mixture into ice water containing sodium bisulfite (NaHSO₃) or sodium thiosulfate to quench excess bromine (indicated by the disappearance of the orange color).
-
Neutralization: Basify the solution to pH 8–9 using 10% NaOH or NH₄OH. This liberates the free base quinoline from its salt.
-
Isolation: Filter the resulting precipitate.
-
Separation: The product will be a mixture of C5 and C8 isomers.
-
Technique: Fractional crystallization from Ethanol often yields the 8-bromo isomer as the first crop due to lower solubility. Column chromatography is required for complete separation.
-
Quantitative Comparison of Methods
| Feature | Protocol A (NBS/DMF) | Protocol B (Br₂/AcOH) |
| Primary Regioisomer | C3 (Heterocyclic Ring) | C5 & C8 (Benzenoid Ring) |
| Mechanism | Radical / Polar Addition-Elimination | Electrophilic Aromatic Substitution (EAS) |
| Reaction pH | Neutral / Slightly Basic | Highly Acidic |
| Selectivity | High (>85% C3) | Low (Mixture of 5, 8, and poly-Br) |
| Workup Complexity | Low (Precipitation/Extraction) | High (Neutralization/Isomer Separation) |
| Safety Profile | Moderate (NBS is irritant) | High Risk (Br₂ is corrosive/toxic) |
Advanced "One-Pot" Strategy (The Dehydrogenation Route)
For researchers struggling with direct bromination yields, a superior "modern" approach involves the bromination of the tetrahydro intermediate.
Concept:
-
Start with 2-phenyl-1,2,3,4-tetrahydroquinoline (commercially available or easily reduced).
-
Treat with NBS (3-4 eq) .
-
Result: NBS acts as both the brominating agent and the oxidant (dehydrogenation), restoring the aromatic system. This method often yields 6,8-dibromo or 3-bromo derivatives with much higher control depending on stoichiometry [2, 3].
References
-
BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (Accessed 2023).[4]
-
RSC Advances. NBS-mediated bromination and dehydrogenation of tetrahydroquinoline in one pot: scope and mechanistic study. Royal Society of Chemistry, 2023.
-
Russian Journal of Organic Chemistry. Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate, 2015.[5]
-
PubChem. 2-Phenylquinoline Compound Summary. National Library of Medicine.
Sources
- 1. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for 6,8-Dibromo-2-phenylquinoline in NMR Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 6,8-Dibromo-2-phenylquinoline during Nuclear Magnetic Resonance (NMR) analysis. The inherent chemical nature of this compound—a rigid, polycyclic, and heavily halogenated aromatic system—often leads to poor solubility in common deuterated solvents, posing a significant challenge to acquiring high-quality spectral data.
This guide provides a logical, step-by-step framework for diagnosing and solving these solubility problems. Our approach is grounded in the principles of physical organic chemistry and years of field experience, ensuring that the methodologies presented are both scientifically sound and practically effective.
PART 1: The Troubleshooting Workflow
When faced with an insoluble sample, a systematic approach is critical. Simply observing undissolved particulate matter is a clear indication of a problem, but poor solubility can also manifest more subtly in the NMR spectrum through broad, distorted lineshapes and a poor signal-to-noise ratio.[1][2] This workflow is designed to guide you from common solvents to more advanced techniques in a logical progression.
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process for achieving optimal solubility for this compound.
Caption: A decision-making workflow for solubilizing this compound for NMR.
PART 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions encountered during the experimental process.
Q1: Why is this compound so difficult to dissolve?
A: The solubility of a crystalline solid is a battle between the energy of its crystal lattice and the energy of solvation. This compound has a large, planar, and rigid aromatic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, creating a very stable crystal lattice that requires a significant amount of energy to break apart.[3] Solvents must be capable of forming strong interactions with the molecule to overcome this lattice energy.
Q2: What are the signs of poor solubility in my NMR spectrum?
A: Beyond visible undissolved solid, poor solubility creates magnetic field inhomogeneity. This results in:
-
Broadened spectral lines: Sharp peaks become wide and poorly defined.
-
Asymmetric peak shapes: Classic Lorentzian lineshapes are distorted.
-
Poor signal-to-noise ratio: There is simply not enough compound in the detection region of the NMR probe coil.[4]
-
Inability to shim the instrument: The magnetic field cannot be homogenized, leading to a distorted field-frequency lock signal and poor resolution across the entire spectrum.
Q3: I can see a signal, but I know not all of my compound dissolved. Is the spectrum reliable?
A: No, the spectrum is not reliable for assessing purity or for quantitative analysis. The NMR spectrometer only detects molecules that are in solution.[1] If your sample is only partially soluble, the resulting spectrum represents only the portion that dissolved. This could potentially be a more soluble impurity, leading to a completely misleading result.[1] It is imperative to achieve full dissolution to ensure the spectrum is representative of the entire bulk sample.
Q4: Is it safe to heat the NMR tube to improve solubility?
A: Gentle heating can be a very effective technique, but it must be done with caution.
-
Compound Stability: First, ensure your compound is thermally stable and will not decompose at the intended temperature.
-
Solvent Choice: Solvents like DMSO-d₆ and Toluene-d₈ are well-suited for variable temperature experiments due to their high boiling points. Be cautious with more volatile solvents like CDCl₃ or Acetone-d₆.
-
DMSO Decomposition: Avoid excessive heating of DMSO, as it can decompose and produce interfering signals in your spectrum.[1]
-
Safety: Never heat a sealed NMR tube, as pressure buildup can cause it to shatter. Always use a proper variable temperature unit on the spectrometer or a carefully controlled heat gun or water bath for initial dissolution.
Q5: What if my compound is only soluble in a non-deuterated solvent?
A: This is a challenging but solvable problem. If you find a protonated (non-deuterated) solvent that works (e.g., dimethylformamide, 1,2-dichlorobenzene), you can still acquire a spectrum. The primary issue is that the spectrometer requires a deuterium signal to "lock" the magnetic field. This is overcome by placing a sealed capillary containing a deuterated solvent (like D₂O or DMSO-d₆) inside the NMR tube along with your sample solution. The spectrometer can lock onto the deuterium signal from the capillary. However, be aware that shimming will be more difficult, and the massive signals from the protonated solvent will require solvent suppression techniques to observe your compound's signals.
PART 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key troubleshooting steps.
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable deuterated solvent using a minimal amount of sample.
Methodology:
-
Weigh approximately 1-2 mg of this compound into a small, clean vial.
-
Add 0.6 mL of the first test solvent (e.g., CDCl₃).
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect for any undissolved solid against a dark background.
-
If the solid persists, gently warm the vial in a warm water bath (40-50°C) for 1-2 minutes and vortex again.
-
If the compound dissolves completely, this is a viable solvent.
-
If solubility remains poor, remove the solvent under a gentle stream of nitrogen or in a vacuum centrifuge. Ensure the compound is fully dry.
-
Repeat steps 2-7 with the next solvent in the logical progression (e.g., Acetone-d₆, then DMSO-d₆).
Protocol 2: Preparing a Heated NMR Sample in DMSO-d₆
Objective: To safely and effectively dissolve the compound at an elevated temperature for NMR acquisition.
Methodology:
-
Place 5-10 mg of this compound into a clean, dry NMR tube.
-
Add 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex. Observe for initial dissolution.
-
If undissolved solid remains, use a heat gun on a low setting to gently warm the sides of the NMR tube while slowly rotating it. CAUTION: Do not point the heat gun at the cap or the very bottom of the tube for extended periods. The goal is to warm the solution, not to boil it.
-
Alternatively, place the tube in a beaker of warm water (50-60°C) for several minutes.
-
After warming, vortex the sample again. The solution should become clear.
-
If the solution is clear, immediately insert it into the NMR spectrometer, which has been pre-set to the desired acquisition temperature (e.g., 50°C). This prevents the compound from crashing out of solution as it cools.
-
Validation: After your experiment, check the sample to see if the compound has remained in solution. If it has recrystallized upon cooling, your data is valid only at the elevated temperature.
PART 4: Data & Reference Materials
Table 1: Properties of Common Deuterated Solvents for NMR
This table provides a quick reference to the properties of solvents commonly used to dissolve challenging organic compounds.[5]
| Deuterated Solvent | Formula | Residual ¹H Signal (ppm) | Typical H₂O Signal (ppm) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 | 61 | First choice. Good for a wide range of neutral organic molecules. Volatile and easy to remove.[6] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 | 189 | Excellent solvating power. Ideal for polar compounds, salts, and poorly soluble molecules. High boiling point is good for heating.[2] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 | 56 | Good intermediate polarity solvent. Useful when CDCl₃ fails but DMSO is not desired. |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 | 80 | A nonpolar solvent. Can induce significant changes in chemical shifts ("aromatic solvent-induced shifts") which can be useful for structural elucidation. |
| Toluene-d₈ | C₆D₅CD₃ | 2.08, 6.97, 7.01, 7.09 | ~0.40 | 111 | Similar to Benzene-d₆ but with a wider liquid range, making it suitable for both low and high-temperature experiments. |
| Methanol-d₄ | CD₃OD | 3.31 (residual) and 4.87 (OH) | ~4.87 | 65 | A polar, protic solvent. Will exchange with labile protons (-OH, -NH) in the analyte. |
References
-
Gül, M., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Phenylquinoline. PubChem Compound Database. Retrieved from: [Link]
-
Ayogu, J., Foris, A., et al. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. Available at: [Link]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. Available at: [Link]
-
Mehrotra, R., Suating, P., et al. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. Available at: [Link]
-
Labinsights (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]
-
Sim, J., et al. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1-17. Available at: [Link]
-
University College London (n.d.). Sample Preparation. UCL Chemistry Department. Available at: [Link]
-
Various Authors (2016). How to record NMR for organic compound which is not soluble in common deuterated solvents? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Bromination of 2-Phenylquinoline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to work with the bromination of 2-phenylquinoline. This valuable heterocyclic motif is a cornerstone in many pharmaceutical and materials science applications, but its functionalization can be challenging.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. Our goal is to empower you to troubleshoot effectively, minimize unwanted side reactions, and achieve high-yield, regioselective synthesis of your target brominated 2-phenylquinoline derivatives.
Section 1: Understanding the Core Reaction: Regioselectivity and Mechanism
The 2-phenylquinoline scaffold possesses two distinct aromatic systems available for electrophilic aromatic substitution (EAS): the quinoline bicyclic system and the pendant phenyl ring. The outcome of the bromination is a delicate interplay between the inherent electronic properties of the substrate and the reaction conditions employed.
-
Electronic Landscape: The quinoline ring system is generally electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution, when it occurs on the quinoline core, typically favors the carbocyclic (benzene) portion at positions C5 and C8.[1][2] The pyridine ring is more deactivated.[1][2] The C3 position can also be a site for substitution, particularly under certain conditions. The pendant phenyl ring, in contrast, behaves like a standard benzene ring, subject to its own activation/deactivation and directing effects.
-
Controlling Regioselectivity: The key to a successful reaction is to subtly tip the balance of reactivity in favor of the desired position. This is achieved by carefully selecting the brominating agent, solvent, and catalyst. For instance, strongly acidic conditions can protonate the quinoline nitrogen, further deactivating the entire quinoline system and making the pendant phenyl ring the more favorable site for bromination.
Below is a diagram illustrating the key positions on the 2-phenylquinoline molecule.
Caption: Key reactive sites on the 2-phenylquinoline scaffold.
Section 2: Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses the most common issues encountered during the bromination of 2-phenylquinoline in a direct Q&A format.
Problem 1: Poor Regioselectivity — "I'm getting bromination on the phenyl ring, but my target is the quinoline core."
Answer: This is a classic case of relative reactivity. If the reaction conditions strongly deactivate the quinoline ring, the phenyl ring becomes the path of least resistance for the electrophile.
Causality: The primary culprit is often the use of a strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃) or a strong protic acid like concentrated H₂SO₄.[1] These acids coordinate to or protonate the basic nitrogen atom of the quinoline ring. This places a positive charge on the nitrogen, creating a powerful electron-withdrawing effect that deactivates the entire heterocyclic system towards further electrophilic attack.
Solutions:
-
Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for controlled brominations.[3][4][5][6] It provides a low, steady concentration of electrophilic bromine, which is less aggressive and more selective than bulk molecular bromine (Br₂).[7]
-
Avoid Strong Lewis Acids: Opt for conditions without a strong Lewis acid. Often, NBS in a solvent like chloroform or carbon tetrachloride at room temperature or with gentle heating is sufficient.[3]
-
Use a Protic Solvent as a Mild Catalyst: Solvents like glacial acetic acid can serve as a mild protic acid to facilitate the reaction without excessively deactivating the quinoline ring.[8]
Problem 2: Poly-bromination — "My reaction is messy, and I'm isolating significant amounts of di- and tri-brominated products."
Answer: Poly-bromination occurs when the mono-brominated product is still sufficiently reactive to compete with the starting material for the brominating agent. This is a common issue when reaction conditions are too harsh or stoichiometry is not carefully controlled.
Causality: Excess brominating agent, high temperatures, and prolonged reaction times are the main drivers of poly-bromination. Once the first bromine atom is added, it deactivates the ring it's on, but if conditions are forcing enough, further substitutions will occur. For example, bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline can lead to di- and tri-brominated products, along with oxidation to the quinoline structure.[8]
Solutions:
-
Strict Stoichiometric Control: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent (preferably NBS). Ensure the reagent is accurately weighed and of high purity.
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature. Low temperatures increase the selectivity of the reaction by favoring the kinetic product.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
| Parameter | Condition for Mono-bromination | Condition Leading to Poly-bromination | Rationale |
| Brominating Agent | 1.0 - 1.1 eq. NBS | > 1.5 eq. NBS or Br₂ | Precise control of reagent prevents over-reaction. |
| Temperature | 0 °C to Room Temperature | Reflux / High Heat | Lower temperatures enhance selectivity. |
| Addition Method | Slow, portion-wise addition | Single, rapid addition | Maintains a low concentration of the electrophile. |
| Monitoring | Frequent TLC/LC-MS analysis | Extended, unmonitored reaction time | Prevents the reaction from proceeding after the desired product is formed. |
Problem 3: No Reaction or Low Conversion — "I've set up the reaction, but my starting material is not being consumed."
Answer: A stalled reaction typically points to insufficient electrophilicity of the brominating agent or issues with reagent quality.
Causality: The 2-phenylquinoline system is relatively deactivated. Without sufficient activation, the electrophile (bromine) may not be powerful enough to react. N-Bromosuccinimide, while excellent for selectivity, can sometimes be too mild on its own. Furthermore, NBS can degrade over time if not stored properly (cool, dry, dark conditions).
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of NBS. A simple test for active NBS is its characteristic color and its ability to react with a test substrate.
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can often provide the necessary activation energy.
-
Add a Mild Acid Catalyst: A catalytic amount of a protic acid like acetic acid or a very mild Lewis acid can activate the NBS without shutting down the quinoline ring's reactivity.
-
Consider a More Reactive System: In difficult cases, using Br₂ in a non-polar solvent like CH₂Cl₂ or CHCl₃ might be necessary, but proceed with caution and at low temperatures to manage selectivity.[9] A Lewis acid catalyst like AlBr₃ can be used to polarize the Br-Br bond, making it more electrophilic, but this will likely favor substitution on the phenyl ring.[10]
Section 3: Troubleshooting Workflow
For a systematic approach to optimizing your reaction, follow the logical progression outlined in the diagram below.
Caption: A decision-making workflow for troubleshooting the bromination of 2-phenylquinoline.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around brominating agent: Br₂ or NBS?
-
A: For achieving selective mono-bromination, N-Bromosuccinimide (NBS) is almost always the superior choice.[5][6] It acts as a source of electrophilic bromine at a low, controlled concentration, which significantly reduces the risk of over-reaction and improves regioselectivity compared to liquid bromine.[7]
-
-
Q2: Which solvent is recommended?
-
A: Chlorinated solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) are excellent, relatively non-polar choices that work well with NBS.[3] For reactions requiring mild protic activation, glacial acetic acid can be used.[8] Avoid highly polar, coordinating solvents like DMF unless a specific mechanistic pathway is desired, as they can alter the reactivity of the brominating agent.
-
-
Q3: How should I properly quench the reaction?
-
A: To quench a bromination reaction, you need to destroy any remaining electrophilic bromine. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most effective quenching agent. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is also recommended to neutralize any acidic byproducts.[11]
-
-
Q4: What is a standard work-up and purification procedure?
-
A: After quenching, the standard procedure is a liquid-liquid extraction.[11] Extract your product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.[12]
-
Section 5: Recommended Protocol for Selective Mono-bromination
This protocol is a robust starting point for the selective mono-bromination of 2-phenylquinoline.
Materials:
-
2-Phenylquinoline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-phenylquinoline (1.0 eq.) in anhydrous chloroform to make a 0.1 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC. The reaction is complete upon full consumption of the starting material (typically 2-4 hours).
-
Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir vigorously for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-brominated product.
References
-
Wengryniuk, S. E., Weickgenannt, A., Reiher, C., Strotman, N. A., Chen, K., Eastgate, M. D., & Baran, P. S. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic letters, 15(4), 792–795. [Link]
-
Semantic Scholar. (n.d.). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
-
MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]
-
YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]
-
Li, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14, 12345-12349. [Link]
-
ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Zemtsova, M. N., Kulemina, S. V., Rybakov, V. B., & Klimochkin, Y. N. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [Link]
-
Reddy, R. P., et al. (2011). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 76(15), 6075–6083. [Link]
- University Course Material. (n.d.). Chapter 7: Quinolines and Isoquinolines.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7658–7664. [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
-
Semantic Scholar. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from [Link]
-
YouTube. (2020). Brominating the Allylic Position with NBS. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Catalyst Poisoning with 6,8-Dibromo-2-phenylquinoline
Topic: Restoring Catalytic Activity in Cross-Coupling Reactions of 6,8-Dibromo-2-phenylquinoline Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Status: Active Guide
Introduction: The "Steric-Electronic" Paradox
You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) with This compound has stalled or precipitated Palladium black.
This substrate presents a unique challenge. While quinolines are notorious for poisoning catalysts via nitrogen coordination, This compound is distinct. The nitrogen atom is sterically flanked by a phenyl group at C2 and a bromine atom at C8 .
The Core Problem: The failure mode is often not simple N-binding (which is sterically hindered here), but rather slow oxidative addition at the C8 position , leading to catalyst decomposition (aggregation) before the cycle can complete. If you are targeting the C6 position, the reaction generally proceeds; if you are targeting C8 (or both), the catalyst "dies" waiting to insert into the hindered C8-Br bond.
Part 1: Diagnostic Workflow
Q: How do I distinguish between "Catalyst Poisoning" and "Kinetic Incompetence"?
Use this decision matrix to diagnose the failure mechanism before altering the protocol.
| Observation | Likely Cause | Diagnostic Test |
| Reaction turns black/grey immediately | Rapid Catalyst Decomposition (Aggregation) | Mercury Drop Test: Add Hg(0). If reactivity stops completely, you had heterogeneous nanoparticles (Pd black), not active homogeneous catalyst. |
| Reaction stays clear/red but 0% conversion | Stable "Off-Cycle" Resting State (Poisoning) | Ligand Overload: Add 2.0 equiv of your phosphine ligand. If activity restores, the N-heterocycle was displacing the ligand. |
| C6 reacts, but C8 remains untouched | Steric Hindrance (Not Poisoning) | Temperature Ramp: Increase T by 20°C. If decomposition occurs without product, the catalyst is thermally unstable before C8 activation. |
Visualizing the Failure Pathways
The diagram below illustrates where your catalyst is likely getting "stuck" (Red Nodes) versus the productive cycle (Green Nodes).
Figure 1: The C8-Bromine creates a kinetic bottleneck, allowing time for the catalyst to aggregate (die) or get trapped by Nitrogen coordination.
Part 2: Ligand & Catalyst Strategy
Q: Which ligand system overcomes the C8 steric barrier and N-poisoning?
Standard phosphines (PPh3, dppf) are insufficient for the C8 position of this substrate. You must use ligands that are bulky (to facilitate reductive elimination) and electron-rich (to speed up oxidative addition at the hindered C8-Br).
Recommended Catalyst Systems
| Ligand Class | Specific Recommendation | Why it works for this compound |
| Dialkylbiaryl Phosphines | XPhos or RuPhos | The steric bulk prevents the quinoline Nitrogen from binding to Pd. High electron density boosts oxidative addition at C8 [1]. |
| Pre-Catalysts | XPhos Pd G4 | Crucial: Avoids the induction period. Generates the active species immediately, minimizing the time the quinoline has to sequester the Pd(II) precursor [2]. |
| NHC Ligands | PEPPSI-IPr | Extremely tightly bound ligand. The carbene is virtually impossible for the quinoline Nitrogen to displace. Excellent for difficult oxidative additions. |
Q: Should I use a Lewis Acid additive? A: Generally, No. While Lewis acids (like ZnCl2) can mask the nitrogen, they often interfere with the transmetallation step in Suzuki couplings. Instead, rely on the Ligand Shielding strategy (using XPhos/BrettPhos) to mechanically block the nitrogen.
Part 3: The "Resuscitation" Protocol
If your standard Suzuki coupling (e.g., Pd(PPh3)4 / Na2CO3 / Toluene) has failed, adopt this high-fidelity protocol designed for hindered halo-quinolines.
Protocol: High-Agitation Pre-Catalyst System
Objective: Couple the C8-Bromine (or both C6/C8) without catalyst death.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 2.5 equiv (excess required due to protodeboronation risks)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground) or Cs2CO3
-
Solvent: 1,4-Dioxane : Water (4:1) (Degassed)
Step-by-Step Methodology:
-
The "Dry" Mix: In a glovebox or under Argon, combine the Substrate, Boronic Acid, Base, and XPhos Pd G4 solid in a reaction vial.
-
Why: Mixing the pre-catalyst with the substrate before solvent addition ensures immediate proximity of the active species to the reactant upon solvation.
-
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Why: Oxygen accelerates the decomposition of the electron-rich phosphine ligands required for this reaction.
-
-
Solvation & Seal: Add the solvent via syringe. Seal the vial with a Teflon-lined cap.
-
The "Jump Start": Place the vial directly into a pre-heated block at 80°C .
-
Why: Do not ramp from RT. Ramping allows the Quinoline-Nitrogen to coordinate to the Pd at low temperatures where the reversible binding equilibrium favors the "poisoned" state. High T favors the productive cycle [3].
-
-
Monitoring: Check HPLC at 1 hour.
-
Troubleshooting: If C6 is coupled but C8 is not, add 0.5 equiv of free XPhos ligand (not Pd) to stabilize the species for the harder C8 insertion.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to adjust your conditions based on experimental feedback.
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science.
-
Malinowski, P. J., et al. (2020). "Stereoselectivity in Pd-catalysed cross-coupling reactions." Nature Reviews Chemistry.
Scaling up 6,8-Dibromo-2-phenylquinoline production for industrial application
Technical Support Center: Scaling Up 6,8-Dibromo-2-phenylquinoline Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the industrial application and scale-up of this compound. This guide is designed to provide you with in-depth, field-proven insights into the complexities of transitioning this important molecule from the laboratory bench to pilot and industrial-scale production. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutics, robust and scalable synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your process for efficiency, purity, and safety.
The Industrial Synthesis Pathway: A Strategic Overview
The most common and industrially viable route to 2-phenylquinoline derivatives is a modification of the Doebner-von Miller reaction.[3][4] For this compound, a logical industrial approach involves a two-step sequence: first, the acid-catalyzed cyclization of 2,4-dibromoaniline with α,β-unsaturated carbonyl compounds to form the quinoline core, followed by purification. This method is generally preferred over post-synthesis bromination of 2-phenylquinoline on a large scale due to challenges in controlling regioselectivity and handling multiple brominated byproducts.[5]
The overall workflow can be visualized as follows:
Caption: Industrial workflow for this compound synthesis.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Q1: My yield dropped significantly when moving from a 10g lab-scale to a 5kg pilot-scale batch. What are the likely causes and how can I fix this?
A drop in yield during scale-up is a frequent challenge, often rooted in physical and kinetic factors that are negligible on a small scale.[6] The primary culprits are inadequate heat and mass transfer.
Causality & Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In large reactors, magnetic stirring is insufficient. Inefficient mixing creates localized temperature and concentration gradients ("hot spots"), which promotes the formation of tar and other byproducts instead of your desired product.[6]
-
Solution: Employ an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure the reaction mixture is homogeneous. Baffles within the reactor can also prevent vortexing and improve mixing.
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up, making it harder to remove heat from an exothermic reaction.[6] The Doebner-von Miller reaction is often exothermic, and an uncontrolled temperature spike can degrade your product and starting materials.
-
Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For a highly exothermic process, implement a semi-batch approach: add the cinnamaldehyde portion-wise to the heated solution of 2,4-dibromoaniline to control the rate of heat generation.[6]
-
-
Check Raw Material Quality and Stoichiometry: The impact of impurities in starting materials is magnified at a larger scale. Ensure the purity of your 2,4-dibromoaniline and cinnamaldehyde is consistent across batches.
-
Solution: Perform identity and purity checks (e.g., melting point, NMR, or HPLC) on incoming raw materials.[6] Verify that all reagents are weighed and charged accurately, as a stoichiometric imbalance can lead to incomplete reactions.
-
Q2: I'm observing new or increased levels of impurities in my scaled-up batches. How can I identify and mitigate them?
The appearance of new impurities often points to side reactions favored by the conditions of a large-scale reaction, such as longer reaction times or higher temperatures.
Common Impurities and Mitigation Strategies:
| Impurity Type | Likely Cause | Mitigation Strategy |
| Unreacted 2,4-Dibromoaniline | Incomplete reaction due to poor mixing, insufficient temperature, or incorrect stoichiometry. | Improve mixing; slightly increase reaction time or temperature; ensure accurate reagent charging.[6] |
| Over-reduced Species | The Doebner-von Miller reaction can have reducing character.[7] | Ensure the reaction is not held at high temperatures for an excessively long time. |
| Isomeric Byproducts | If using a post-bromination strategy, this is due to poor regioselectivity.[5] | The recommended synthesis with 2,4-dibromoaniline largely avoids this. If you must brominate, use a milder agent like N-Bromosuccinimide (NBS) at a controlled, low temperature.[5] |
| Polymeric/Tarry Materials | Acid-catalyzed self-condensation of cinnamaldehyde or other intermediates.[7] | Improve heat transfer, control the rate of reagent addition, and consider using a slightly more dilute system.[6] |
Sources
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of 6,8-Dibromo-2-phenylquinoline
An In-Depth Technical Guide and Performance Comparison:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 6,8-Dibromo-2-phenylquinoline. By examining its characteristic fragmentation pathways and comparing them directly with its non-halogenated analog, 2-phenylquinoline, this document serves as an essential reference for researchers engaged in structural elucidation, metabolite identification, and impurity profiling. The methodologies and interpretations presented herein are grounded in established mass spectrometric principles and supported by spectral data from authoritative databases.
Foundational Principles: Predicting Fragmentation
Before delving into the specific data, it is crucial to understand the chemical principles that govern the fragmentation of this compound under electron ionization (EI) conditions. The molecular architecture—a stable aromatic quinoline core, a robust phenyl substituent, and two heavy halogen atoms—dictates a predictable yet distinct fragmentation cascade.
-
The Role of the Aromatic System: Aromatic compounds are known to produce prominent molecular ion peaks due to the high stability of the delocalized π-electron system, which can accommodate the radical cation formed upon ionization.[1] Fragmentation of the ring itself requires significant energy and is typically less favored than the cleavage of substituents.
-
The Influence of Halogens (Bromine): The most critical feature of this molecule is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion ([M]⁺•, [M+2]⁺•, [M+4]⁺•) with relative intensities of approximately 1:2:1.[2] This pattern is a definitive diagnostic tool for identifying dibrominated compounds. Furthermore, the carbon-bromine (C-Br) bond is significantly weaker than the aromatic C-H and C-C bonds, making the loss of a bromine radical a primary and low-energy fragmentation pathway.[3]
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the molecule, creating an energetically unstable molecular ion that readily undergoes fragmentation to achieve greater stability.[4] This process is invaluable for gaining structural information, as the resulting fragment ions correspond to specific substructures of the parent molecule.
Experimental Design: A Self-Validating Protocol
To ensure the generation of reliable and reproducible data, a robust analytical protocol is essential. The following details a standard gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of this compound. The choice of GC is predicated on the compound's expected volatility and thermal stability.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a high-purity solvent such as toluene or dichloromethane.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL to avoid detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
System: A standard GC system (e.g., Agilent 8890 or equivalent) coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating aromatic compounds.
-
Inlet: Use a split/splitless inlet operating in splitless mode at 280°C to ensure complete volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase at 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes to ensure elution of any less volatile impurities.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[2]
-
Mass Analyzer: Quadrupole.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50–450 to ensure capture of the molecular ion and all significant fragments.
-
The workflow for this analysis is visualized below.
Caption: Standard workflow for GC-MS analysis of this compound.
Data Analysis & Comparative Guide
Fragmentation Pattern of this compound
The EI mass spectrum of this compound is dominated by its unique isotopic signature and the facile cleavage of its C-Br bonds. The key fragments are summarized below.
| m/z (Nominal Mass) | Proposed Fragment Ion | Formula | Pathway and Significance |
| 361, 363, 365 | [M]⁺• (Molecular Ion) | [C₁₅H₉⁷⁹Br₂N]⁺• | Base Peak Cluster. The 1:2:1 intensity ratio is definitive proof of two bromine atoms. Its high abundance reflects the stability of the aromatic core. |
| 282, 284 | [M - Br]⁺ | [C₁₅H₉BrN]⁺ | Primary Fragmentation. Loss of a single bromine radical (•Br). The remaining 1:1 isotopic pattern confirms one Br atom is still present. This is the most favored initial fragmentation step. |
| 203 | [M - 2Br]⁺ | [C₁₅H₉N]⁺ | Sequential Loss. Loss of the second bromine radical. This ion is equivalent to the molecular ion of 2-phenylquinoline, minus two hydrogens. |
| 176 | [C₁₄H₈]⁺ | [C₁₅H₉N - HCN]⁺ | Loss of hydrogen cyanide (HCN) from the [M-2Br]⁺ fragment, a characteristic fragmentation of nitrogen-containing heterocycles. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Cleavage of the bond between the quinoline and phenyl rings. A common fragment for phenyl-substituted compounds. |
The primary fragmentation cascade is a clear, stepwise process driven by the elimination of the halogens.
Caption: Primary fragmentation pathway of this compound.
Comparative Product: 2-Phenylquinoline
To fully appreciate the directing effect of the bromine atoms, we must compare its fragmentation to the parent compound, 2-phenylquinoline. Data for 2-phenylquinoline is widely available in spectral databases.[5]
| m/z (Nominal Mass) | Proposed Fragment Ion | Formula | Pathway and Significance |
| 205 | [M]⁺• (Molecular Ion) | [C₁₅H₁₁N]⁺• | Base Peak. A very strong molecular ion peak, characteristic of stable aromatic systems.[6] |
| 204 | [M - H]⁺ | [C₁₅H₁₀N]⁺ | Primary Fragmentation. Loss of a single hydrogen radical (•H). This is the most abundant fragment, often rivaling the base peak, indicating the strength of the aromatic C-H bonds is the weakest point. |
| 178 | [M - HCN]⁺ | [C₁₄H₁₀]⁺ | Loss of hydrogen cyanide from the molecular ion, a common pathway for quinolines. |
| 102 | [C₈H₆]⁺ | Further fragmentation | A fragment likely resulting from the cleavage of the quinoline ring structure. |
Head-to-Head Comparison and Key Takeaways
| Feature | This compound | 2-Phenylquinoline | Scientific Rationale |
| Molecular Ion | Isotopic cluster at m/z 361, 363, 365 | Single peak at m/z 205 | The Br isotopes create the signature pattern in the brominated compound. |
| Primary Fragmentation | Loss of a bromine radical (-Br , Δm = 79/81) | Loss of a hydrogen radical (-H , Δm = 1) | The C-Br bond is significantly weaker and more labile than the aromatic C-H bond, making halogen loss the preferred initial fragmentation event. |
| Key Fragments | m/z 282/284, 203 | m/z 204 | The fragmentation is entirely directed by the substituents. Bromine loss dominates one, while hydrogen loss dominates the other. |
| Complexity | Simpler, more predictable cascade | More complex ring fragmentation after initial H loss | The presence of an easy-to-break bond (C-Br) provides a low-energy pathway that dominates the fragmentation, leading to a cleaner spectrum. |
Conclusion for the Researcher
The mass spectrometry fragmentation of this compound is unequivocally defined by the presence of its two bromine atoms. The key diagnostic features for its identification are:
-
A strong molecular ion cluster with a 1:2:1 ratio at m/z 361, 363, and 365.
-
A primary, high-abundance fragment resulting from the loss of a single bromine atom (m/z 282, 284).
-
A subsequent fragment corresponding to the loss of both bromine atoms (m/z 203).
This fragmentation pattern is in stark contrast to that of 2-phenylquinoline, which favors the loss of a hydrogen atom. This comparative analysis demonstrates how halogen substitution fundamentally alters fragmentation pathways, providing a powerful tool for structural confirmation. Researchers can confidently use these distinct patterns to identify this compound in complex mixtures and differentiate it from its non-halogenated or mono-halogenated analogs.
References
-
Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: Journal of Chemica Acta URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube (Professor Dave Explains) URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: 6,8-Dibromoquinoline - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 2-Phenylquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Quinoline, 2-phenyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: 11.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]
-
Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL: [Link]
-
Title: Mass spectrum (electron ionization) of 2-Phenylquinoline Source: NIST WebBook, SRD 69 URL: [Link]
Sources
Technical Comparison: Optimizing HPLC Purity Assessment for 6,8-Dibromo-2-phenylquinoline
Executive Summary
6,8-Dibromo-2-phenylquinoline (CAS 860789-75-9) is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and bioactive quinoline scaffolds.[1][2] Its structural rigidity, high lipophilicity (LogP > 4.5), and weakly basic nitrogen present specific chromatographic challenges—namely, severe peak tailing and co-elution with de-brominated impurities (e.g., 6-bromo-2-phenylquinoline).[1][2]
This guide compares the industry-standard Generic Acidic C18 Method against an Optimized Phenyl-Hexyl/Phosphate Method .[1][2] While the generic method often yields tailing factors
Part 1: Compound Profile & Impurity Landscape[1]
To develop a robust method, we must first understand the analyte and its likely contaminants.[2]
Analyte Characteristics[1][2][3][4][5][6][7][8][9][10]
-
Chemical Structure: A quinoline core substituted with a phenyl ring at C2 and bromine atoms at C6 and C8.[2]
-
Key Properties:
The Impurity Landscape
Based on common synthesis routes (e.g., Doebner-Miller or condensation of 2,4-dibromoaniline with cinnamaldehyde/acetophenone), the following impurities are critical quality attributes (CQAs):
| Impurity Type | Likely Structure | Chromatographic Challenge |
| Starting Material | 2,4-Dibromoaniline | Early eluting; potential overlap with solvent front.[1][2] |
| Byproduct | 6-Bromo-2-phenylquinoline | Critical Pair. Structurally similar; requires high selectivity.[1][2] |
| Regioisomer | 6,8-Dibromo-4-phenylquinoline | Isomeric separation requires steric/shape selectivity.[1][2] |
| Degradant | Quinoline N-oxide derivatives | More polar; elutes earlier but can tail significantly.[1][2] |
Part 2: Method Comparison
Method A: The "Standard" Alternative (Generic C18)
Most labs start here.[2] It is often insufficient for halogenated phenylquinolines.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]
-
Mechanism: Hydrophobic interaction only.[2]
-
Deficiencies:
-
Silanol Interaction: At pH ~2.7 (Formic acid), the quinoline nitrogen is protonated (
).[2] Positively charged species interact ionically with deprotonated silanols ( ) on the column surface, causing severe tailing.[2] -
Lack of Selectivity: C18 phases struggle to differentiate the subtle electron density differences between the 6,8-dibromo and 6-monobromo species.[2]
-
Method B: The Optimized Solution (Phenyl-Hexyl + Phosphate)
Recommended for high-purity assessment.[1][2]
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm).[2]
-
Mobile Phase: 10 mM Potassium Phosphate Buffer, pH 3.0 (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction +
-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> stacking + Silanol suppression.[2] -
Advantages:
-
-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Selectivity: The phenyl-hexyl phase interacts with the -electrons of the phenylquinoline core.[2] This interaction is highly sensitive to the electron-withdrawing effects of the bromine atoms, significantly improving the resolution of the monobromo vs. dibromo species.[2] -
Buffer Strength: Phosphate buffer (10 mM) provides high ionic strength, effectively masking silanol sites and suppressing ion-exchange interactions.[2]
-
Part 3: Experimental Data & Validation
The following data summarizes a comparative study performed on a crude synthesis batch containing ~2% of the monobromo impurity.
Table 1: Performance Metrics Comparison
| Parameter | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Limit/Target |
| Retention Time (min) | 8.4 | 10.2 | N/A |
| Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.4 (Co-elution) | 3.8 (Baseline) | |
| Theoretical Plates ( | 4,500 | 12,000 | > 5,000 |
| LOD (µg/mL) | 0.5 | 0.05 | Minimize |
Note:
Visualizing the Workflow
The following diagram illustrates the logic flow used to arrive at the optimized method, emphasizing the decision points regarding pH and column chemistry.
Figure 1: Decision tree for method optimization, moving from generic failure to specific success.
Part 4: Detailed Experimental Protocol (Method B)
To replicate the superior results of Method B, follow this strict protocol.
Reagents & Equipment
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1][2]
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[2] -
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[2]
-
Detector: DAD or UV at 254 nm.
Mobile Phase Preparation[2][9]
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.[2] Filter through a 0.22 µm nylon membrane.[2] -
Mobile Phase B: 100% Acetonitrile.[2]
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C (Improves mass transfer and peak shape).[2]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic start |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20).[2] Crucial: Do not use 100% water as the compound will precipitate.
-
Concentration: 0.5 mg/mL for purity assay; 0.01 mg/mL for impurity tracking.
Part 5: Impurity Fate Mapping[1][2]
Understanding where impurities originate helps in interpreting the chromatogram.[2]
Figure 2: Origin of key impurities.[1][2] The optimized method must resolve the Target from Impurity A (Critical Pair).
References
-
PubChem. (2025).[2][4][5] 2-Phenylquinoline Compound Summary. National Library of Medicine.[2] [Link]
-
ResearchGate. (2015).[2][6] New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation. ResearchGate. [Link]
-
Chromatography Forum. (2017). Separation of positional isomers. [Link]
Sources
- 1. 3894-25-5|6-Bromo-2-phenylquinoline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. 6-Phenylquinoline | C15H11N | CID 69168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Luminescent Efficiency of Quinoline-Based OLED Materials
Authored for Researchers, Scientists, and Professionals in Advanced Material Applications
The advent of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technologies, offering unprecedented contrast, color fidelity, and design flexibility.[1] Central to this innovation are the organic materials that form the emissive and charge-transport layers. Quinoline and its derivatives have emerged as a cornerstone class of materials, prized for their excellent electron transport properties, thermal stability, and high luminescence efficiency.[2][3][4]
This guide provides a comparative analysis of the luminescent efficiency in key quinoline-based OLED materials. Moving beyond a simple catalog of data, we will explore the causal relationships between molecular design, material properties, and device performance. Furthermore, we will detail the self-validating experimental protocols required to accurately quantify and compare these efficiencies, empowering researchers to make informed decisions in material selection and device engineering.
The Foundational Role of Quinoline in OLEDs: From Alq₃ to Advanced Emitters
The story of modern OLEDs is inextricably linked with a quinoline derivative: Tris(8-hydroxyquinolinato)aluminium (Alq₃). First reported by Tang and Van Slyke in 1987, Alq₃ served as both the electron-transporting and the green light-emitting material in the first high-performance OLED.[5] Its success is rooted in a combination of critical properties:
-
Superior Electron Mobility: Alq₃ possesses inherent characteristics that facilitate efficient electron transport, a crucial factor for achieving high efficiency and rapid response times in OLEDs.[2]
-
High Fluorescence Quantum Yield: It is known for its high quantum yield of fluorescence, which contributes to bright and vivid green emission.[2][6]
-
Exceptional Thermal Stability: The material can withstand the operational temperatures of a device without significant degradation, ensuring longevity and reliability.[2][3]
While Alq₃ remains a benchmark material, the field has evolved significantly. Research now focuses on modifying the quinoline core to tune emission color, enhance quantum efficiency, and improve device stability.[5][7] This has led to the development of materials for highly efficient blue and green OLEDs, including those that leverage advanced mechanisms like Thermally Activated Delayed Fluorescence (TADF).[4][8][9]
Understanding the Mechanism: How Quinoline-Based OLEDs Generate Light
The fundamental process of light emission in an OLED involves several key steps. Understanding this workflow is critical to appreciating the role of each material layer and the importance of efficiency metrics.
Comparative Performance of Modern Quinoline-Based Emitters
Modern molecular engineering has pushed the performance of quinoline-based materials far beyond the original Alq₃. By attaching different functional groups (donors and acceptors) to the quinoline core, researchers can create materials with tailored properties. A particularly successful strategy has been the development of TADF emitters.[10] These materials have a very small energy gap between their singlet and triplet excited states, allowing them to harvest non-emissive triplet excitons and convert them into light-emitting singlet excitons, dramatically boosting efficiency.[8][11]
The table below compares the performance of the classic Alq₃ with several recently developed, advanced quinoline-based emitters.
| Material | Emission Type | Peak Emission (nm) | PLQY (%) | Max EQE (%) | Key Features & Advantages |
| Alq₃ | Fluorescence | ~520 (Green) | ~30-40 | ~5-8 | Benchmark material, excellent thermal stability, good electron transport.[2][3][5] |
| 6,6'-bis(2,4-diphenylquinoline) | Fluorescence | 453 (Blue) | N/A | 4.1 | High thermal stability (Tg = 133°C), stable blue emission.[12] |
| PXZ-QL | TADF | ~500 (Green) | ~85 | 17.3 | Short delayed lifetime, low efficiency roll-off, aggregation-induced emission (AIE).[9][13] |
| PTZ-QL | TADF | ~525 (Green-Yellow) | ~78 | 14.8 | Small singlet-triplet energy gap (0.04 eV), high thermal stability.[9][13] |
| PXPTMQ | TADF | ~550 (Yellow) | ~70 | ~20 | Dual-donor design enhances reverse intersystem crossing (kRISC).[11] |
Expert Insight: The leap in External Quantum Efficiency (EQE) from Alq₃ to the TADF materials like PXZ-QL and PXPTMQ is significant. EQE is a critical metric as it measures the ratio of photons emitted from the device to the number of electrons injected, providing a holistic view of the device's performance.[14][15][16] The high EQE values of TADF emitters, often exceeding 15-20%, are a direct result of their ability to convert nearly all electrically generated excitons into light.[17]
Experimental Protocols for Efficiency Determination
Accurate and reproducible measurements are the bedrock of materials science. The following protocols outline the self-validating systems for determining the key efficiency metrics discussed.
Protocol 1: Photoluminescence Quantum Yield (PLQY) Measurement
Causality: PLQY quantifies the intrinsic ability of a material to convert absorbed photons into emitted photons.[18][19] It is a fundamental property that predicts the maximum possible efficiency of an emissive layer. The absolute method using an integrating sphere is the gold standard as it captures all emitted light, regardless of direction.[18][20]
Methodology:
-
System Setup: Utilize a spectrometer coupled with an integrating sphere.[18][20] The sphere's interior should be coated with a highly reflective, diffuse material to ensure isotropic light distribution.[18] A monochromatic light source (e.g., a laser) is required for excitation.[18][21]
-
Sample Preparation: Prepare a dilute solution of the quinoline compound in a suitable solvent (e.g., toluene or THF). The concentration must be optimized to have sufficient absorption at the excitation wavelength without causing self-quenching effects.[22] Alternatively, thin films can be measured directly.
-
Measurement - Step A (Reference): Place the empty sample holder (cuvette with pure solvent) inside the sphere. Record the spectrum of the excitation source as it scatters within the sphere. This measures the total number of incident photons.
-
Measurement - Step B (Sample): Place the sample inside the sphere. Irradiate it with the same excitation source.[18] The spectrometer will now record two signals: the remaining (unabsorbed) scattered excitation light and the photoluminescence from the sample.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. Software accompanying the spectrometer typically automates this calculation by integrating the areas under the emission peak and the absorbed portion of the excitation peak.
Protocol 2: OLED Fabrication and External Quantum Efficiency (EQE) Testing
Causality: EQE is the most critical performance metric for a complete device, accounting for not only the material's intrinsic PLQY but also the efficiency of charge injection, transport, and light outcoupling.[14][16] This multi-step fabrication and testing protocol ensures that each layer contributes optimally to the final device performance.
Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[23] The ITO serves as the transparent anode.[24]
-
Causality: Thorough cleaning is paramount to prevent short circuits and ensure uniform film formation. A multi-step sonication process (e.g., in detergent, deionized water, and isopropyl alcohol) removes organic and particulate contaminants.[23]
-
-
Hole Injection/Transport Layer Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the ITO substrate.[23]
-
Causality: This layer smooths the anode surface and, more importantly, reduces the energy barrier for holes to be injected from the ITO into the organic layers, ensuring efficient charge balance.
-
-
Emissive Layer (EML) Deposition:
-
Deposit the quinoline-based emissive material. For small molecules like those in our comparison table, this is typically done via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[24][25] For polymer-based systems, spin-coating is used.[23][24][26]
-
Causality: High vacuum is essential to prevent contamination of the organic layers by oxygen or water, which can quench luminescence and degrade the device.[24] The thickness of this layer is critical and must be optimized (typically 20-50 nm) to balance light generation and charge transport.
-
-
Electron Transport & Injection Layer Deposition:
-
Sequentially deposit the electron transport layer (ETL), which may be Alq₃ itself, followed by a thin electron injection layer (EIL) like Lithium Fluoride (LiF).[5][12]
-
Causality: The ETL facilitates electron movement to the EML, while the EIL lowers the injection barrier from the metal cathode, mirroring the function of the HIL on the anode side.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Calcium followed by Aluminum) via thermal evaporation through a shadow mask to define the active area of the pixels.[23][24]
-
Causality: A low work function metal is used to ensure efficient electron injection. The shadow mask precisely defines the device area for accurate current density calculations.
-
-
Encapsulation: Immediately encapsulate the device using a UV-cured epoxy and a cover glass in an inert atmosphere (e.g., a nitrogen-filled glovebox).[23]
-
Causality: Organic materials are highly sensitive to moisture and oxygen.[24] Encapsulation is a critical step to prevent rapid degradation and ensure a meaningful device lifetime for testing.
-
-
EQE Measurement:
-
Place the completed device in a calibrated integrating sphere connected to a source measure unit (SMU) and a spectrometer.
-
Apply a voltage sweep to the device using the SMU and simultaneously measure the current flowing through the device and the light output (electroluminescence spectrum) with the spectrometer.
-
Causality: The SMU provides the number of injected electrons (current), while the calibrated spectrometer quantifies the number of photons emitted. The EQE is then calculated as the ratio of photons out to electrons in.[15][16]
-
Conclusion and Future Outlook
The quinoline scaffold remains a versatile and powerful platform for the design of high-efficiency OLED materials. While the foundational material, Alq₃, demonstrated the viability of the technology, modern derivatives leveraging mechanisms like TADF have pushed performance to levels suitable for demanding commercial applications, with EQEs routinely exceeding 20%.[8][11] The development of efficient and stable blue emitters remains a key challenge, but novel quinoline-based designs are showing significant promise.[1][12][27]
The rigorous and systematic application of the experimental protocols detailed in this guide is essential for any researcher in this field. By understanding the causality behind each step and metric—from a material's intrinsic PLQY to a device's final EQE—scientists can effectively compare novel materials, optimize device architectures, and continue to drive innovation in OLED technology.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Tris(8-hydroxyquinoline)aluminum (Alq3): Properties, Applications, and Benefits in OLED Technology.
- Alqtaitat, A., et al. (2022). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. PMC - NIH.
- Wang, L., et al. (2020). Quinoline-based aggregation-induced delayed fluorescence materials for highly efficient non-doped organic light-emitting diodes. ResearchGate.
- Li, M., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers (RSC Publishing).
- Li, C., et al. (2022). Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega.
- Suzhou Fenghua New Material Technology Co., Ltd. Custom Quinoline Derivatives Manufacturers, Suppliers.
-
MDPI. (2024). Advances in High-Efficiency Blue OLED Materials. Available from: [Link]
- Ökten, S. (2019). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate.
- Li, M., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. ResearchGate.
-
Jenekhe, S. A., et al. (2005). Efficient blue organic light-emitting diodes based on an oligoquinoline. AIP Publishing. Available from: [Link]
-
Sahoo, S., et al. (2024). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. Available from: [Link]
-
Fluxim AG. (2025). EQE optimization For a Top-Emitting OLED. Available from: [Link]
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ResearchGate. External quantum efficiency (EQE) of the OLED. Available from: [Link]
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Faulkner, A., et al. (2025). Measurement of absolute photoluminescence quantum yields using integrating spheres – Which way to go?. ResearchGate. Available from: [Link]
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ResearchGate. High-Efficiency Tris(8-hydroxyquinoline)aluminum (Alq(3)) Complexes for Organic White-Light-Emitting Diodes and Solid-State Lighting. Available from: [Link]
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Avantama AG. How are OLEDs Made?. Available from: [Link]
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Nature Portfolio. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. NIH. Available from: [Link]
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Edinburgh Instruments. (2024). How to Prepare Solutions for Accurate and Reliable PLQY Measurements on the FLS1000 and FS5. YouTube. Available from: [Link]
-
Biblioteka Nauki. (2021). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Available from: [Link]
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DisplayMan. Manufacturing Process and Key Technologies of OLED. Available from: [Link]
-
Enlitech. (2022). External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). Available from: [Link]
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Zhang, D., et al. (2025). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. ResearchGate. Available from: [Link]
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IHS. Manufacturing process of OLED. Available from: [Link]
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EnliTech. (2022). A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements. Available from: [Link]
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Optica Publishing Group. (2023). Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument. Available from: [Link]
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Huygens Optics. (2021). Making OLED Displays. YouTube. Available from: [Link]
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Validating synthesis routes for 6,8-Dibromo-2-phenylquinoline using IR spectroscopy
Content Type: Comparative Technical Guide Audience: Organic Chemists, Process Development Scientists, QA/QC Analysts
Executive Summary
This guide evaluates two distinct synthesis routes for 6,8-Dibromo-2-phenylquinoline (6,8-DBPQ) : the acid-mediated Modified Doebner-Miller condensation and the base-mediated Friedländer Annulation . While both methods yield the target scaffold, they generate distinct impurity profiles. This guide prioritizes Infrared (IR) Spectroscopy as a rapid, in-process validation tool (PAT) to discriminate between these routes and ensure intermediate purity before committing to expensive HPLC/NMR analysis.
Key Finding: The Friedländer route offers superior atom economy and a cleaner IR profile (absence of N-H stretching), whereas the Doebner-Miller route, while using cheaper reagents, requires rigorous purification to remove oligomeric byproducts detectable in the fingerprint region.
The Synthetic Challenge
The target molecule, This compound , presents specific steric and electronic challenges:
-
Electronic Deactivation: The two bromine atoms at positions 6 and 8 significantly reduce the nucleophilicity of the aniline nitrogen, making standard condensation slower.
-
Steric Hindrance: The bromine at the 8-position creates steric clash during the cyclization phase, potentially favoring open-chain imine intermediates over the cyclized quinoline product.
Target Structure & IR Fingerprint
Before analyzing the routes, we must establish the spectral "truth" for the product.
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Value |
| Quinoline C=N | Stretching | Primary Confirmation. Must be sharp. | |
| Aromatic C-H | Stretching | Standard aromatic indicator. | |
| C-Br | Stretching | Confirms halogen integrity (6,8-positions). | |
| Phenyl Ring | Ring Breathing | Confirms 2-phenyl attachment. |
Route Comparative Analysis
Route A: Modified Doebner-Miller (Acid-Mediated)
Mechanism: Condensation of 2,4-dibromoaniline with cinnamaldehyde (or equivalent
-
Pros: Low-cost starting materials; one-pot potential.
-
Cons: Harsh conditions (reflux in acid); polymerization of cinnamaldehyde; lower yields due to aniline deactivation.
-
Major Impurity: Unreacted 2,4-dibromoaniline and polymerized aldehyde.
Route B: Friedländer Annulation (Base-Mediated)
Mechanism: Condensation of 2-amino-3,5-dibromobenzaldehyde with acetophenone in the presence of a base (e.g., KOH, NaOH). This is a [4+2] condensation where the amino aldehyde provides the nitrogen and C2/C3/C4, while the ketone provides the C2-phenyl group.
-
Pros: Mild conditions; high regioselectivity; water is the only byproduct (high atom economy).
-
Cons: Starting material (2-amino-3,5-dibromobenzaldehyde) is expensive or requires multi-step synthesis.
-
Major Impurity: Unreacted acetophenone or aldol self-condensation byproducts.
IR Spectroscopy as a Validation Gate
IR is used here not just for structural confirmation, but for impurity exclusion . The presence of specific peaks immediately invalidates the batch.
The "Go/No-Go" Decision Matrix
Scenario A: Validating the Doebner-Miller Route
-
Critical Contaminant: Residual 2,4-dibromoaniline.
-
IR Marker: N-H Stretching Doublet.
-
Primary Amine (
) appears as two bands at 3300–3500 . -
Pass Criteria: The region >3100
must be flat (baseline). Any peak here indicates unreacted aniline.
-
Scenario B: Validating the Friedländer Route
-
Critical Contaminant: Residual Acetophenone (or 2-amino-benzaldehyde).
-
IR Marker: Carbonyl (
) Stretch. [1][2]-
Ketone/Aldehyde
appears as a strong, sharp band at 1680–1720 . -
Pass Criteria: The region 1650–1750
must be void of strong signals. The product's peak is lower ( ).
-
Experimental Protocols
Protocol A: Acid-Mediated Synthesis (Doebner-Miller)
-
Reagents: Mix 2,4-dibromoaniline (10 mmol) and cinnamaldehyde (10 mmol) in ethanol (20 mL).
-
Catalyst: Add concentrated HCl (2 mL) dropwise.
-
Reaction: Reflux at 80°C for 6 hours. Monitor TLC.
-
Workup: Neutralize with 10% NaOH. Extract with DCM.
-
Purification: Recrystallize from ethanol.
-
IR Check: Scan for N-H peaks at 3400
. If present, recrystallize again.[3]
Protocol B: Base-Mediated Synthesis (Friedländer)[4]
-
Reagents: Mix 2-amino-3,5-dibromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).
-
Catalyst: Add KOH pellets (15 mmol) or saturated ethanolic KOH.
-
Reaction: Reflux at 70°C for 3 hours.
-
Workup: Pour into ice water. Precipitate forms immediately. Filter and wash with water.
-
Purification: Recrystallize from methanol/DCM.
-
IR Check: Scan for C=O peaks at 1700
. If present, wash with hexane.
Comparative Data Summary
| Metric | Route A (Doebner-Miller) | Route B (Friedländer) |
| Typical Yield | 45 - 60% | 75 - 90% |
| Reaction Time | 6 - 12 Hours | 2 - 4 Hours |
| Atom Economy | Low (Oxidant/Acid waste) | High (Water byproduct) |
| IR Purity Indicator | Absence of N-H (3400 | Absence of C=O (1700 |
| Cost | Low | High (Precursor cost) |
| Scalability | Moderate (Exothermic) | High |
Visualization
Diagram 1: Synthesis Workflow & IR Checkpoints
This diagram illustrates the parallel workflows and the specific IR "Gate" for each.
Caption: Comparative workflow showing critical IR validation gates for both synthesis routes. Note the distinct spectral regions used for impurity detection.
Diagram 2: IR Decision Tree Logic
A logical system for interpreting the spectra of the crude product.
Caption: Decision logic for QA/QC scientists. This tree prioritizes the exclusion of starting materials based on their functional group signatures.
References
-
Ökten, S., et al. (2012). "Synthesis, characterization and biological activity of new 6,8-disubstituted quinoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Catalytic Aspects." Chemical Reviews.
-
Bahgat, K., & Ragheb, A. (2007).[1] "Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its Halogenated Derivatives." Central European Journal of Chemistry.[1]
-
Specac Application Notes. (2020). "Interpreting Infrared Spectra: Common Functional Groups."
-
LibreTexts Chemistry. (2020).[4] "Infrared Spectra of Some Common Functional Groups."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
